1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine
Description
Properties
IUPAC Name |
4-thiophen-3-yl-1-thiophen-2-ylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,13-2-1-8-18-13)14-6-3-11(4-7-14)12-5-9-17-10-12/h1-2,5,8-11H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGPXPFMJBIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Thiophene Groups: Thiophene groups are introduced via sulfonylation and subsequent substitution reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene rings are replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings typically results in the formation of sulfoxides or sulfones, while reduction of the sulfonyl group yields thiophenes.
Scientific Research Applications
1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine and related piperidine derivatives:
Key Observations:
- Sulfonyl vs. Acetyl/Carbonyl Groups : The sulfonyl group in the target compound enhances electron-withdrawing properties compared to acetyl or carbonyl groups in RF3 and H3 antagonists . This may reduce nucleophilicity and alter binding kinetics.
- Thiophene vs.
- Conformational Flexibility : Piperidine rings in fentanyl analogs adopt chair or boat conformations critical for opioid receptor binding , whereas bulkier sulfonyl-thiophene substituents may restrict ring puckering in the target compound .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves coupling thiophene-2-sulfonyl chloride with 4-(thiophen-3-yl)piperidine under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base). Post-synthesis, structural validation requires 1H/13C NMR to confirm proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. Comparative analysis with known piperidine sulfonamide derivatives can further validate electronic properties .
Q. Which analytical techniques are critical for characterizing the compound’s electronic and steric properties?
- Methodological Answer :
- Electronic Properties : Use UV-Vis spectroscopy to study π→π* transitions in the thiophene rings and cyclic voltammetry to assess redox behavior. Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Steric Properties : X-ray crystallography provides precise bond angles and torsional strain data, while NOESY NMR identifies spatial proximity of substituents .
Q. How can researchers initially assess the compound’s potential biological activity?
- Methodological Answer : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict binding affinity with targets like GPCRs or kinases. Follow with in vitro assays such as enzyme inhibition (e.g., kinase assays) or cell viability screens (e.g., MTT assay). Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular readouts) to minimize false positives .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. non-polar solvents be reconciled during formulation studies?
- Methodological Answer :
- Step 1 : Perform Hansen solubility parameter (HSP) analysis to identify solvent blends that maximize solubility.
- Step 2 : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. Adjust pH or employ co-solvents (e.g., PEG-400) to stabilize the compound.
- Step 3 : Validate via differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Q. What strategies optimize regioselectivity during thiophene sulfonylation in piperidine derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on the piperidine ring to steer sulfonylation to the desired position.
- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance selectivity.
- Reaction Monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .
Q. How should researchers resolve conflicting biological activity data across different assay models?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line authentication, consistent serum batches).
- Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to identify off-target pathways in divergent models.
- Orthogonal Validation : Combine cryo-EM for target engagement visualization with knockout models (e.g., CRISPR-Cas9) to confirm specificity .
Q. What computational approaches are recommended to predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., cytochrome P450 interactions).
- Toxicity Screening : Apply proteomics (e.g., Tox21 assays) to assess hepatotoxicity and molecular dynamics (MD) simulations to study metabolite-protein interactions. Cross-reference with structural analogs in public databases (e.g., ChEMBL) .
Data Contradiction Analysis
Q. How can discrepancies in reported reaction yields for analogous compounds guide optimization?
- Methodological Answer :
- Root-Cause Analysis : Compare solvent polarity, catalyst loading, and purification methods (e.g., column chromatography vs. recrystallization) across studies.
- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., temperature, stoichiometry).
- Scale-Up Considerations : Evaluate mass transfer limitations via Raman spectroscopy or PAT (Process Analytical Technology) during pilot-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
